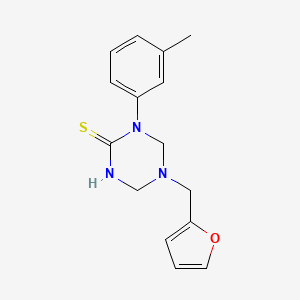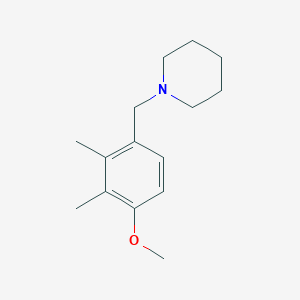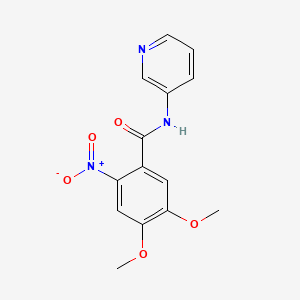![molecular formula C17H14N2OS B5650788 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5650788.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazole and benzamide derivatives typically involves starting from basic aromatic acids or acetic acids, followed by reactions with various reagents to introduce the thiazole and benzamide functionalities. For example, Ravinaik et al. (2021) described the design and synthesis of substituted benzamides starting from 2-(4-methylphenyl)acetic acid, indicating a multi-step synthesis process that could be relevant to N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been explored through various analytical techniques. For instance, Yadav and Ballabh (2020) investigated the role of methyl functionality and S⋯O interaction in benzamide derivatives, which could provide insights into the molecular structure analysis of this compound (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives include cyclization and interactions with other molecules. Saeed et al. (2008) explored the base-catalyzed cyclization of thioureas with acetophenone to produce thiazolylidene benzamides, showcasing the chemical reactivity of thiazole derivatives (Saeed et al., 2008).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and stability, are influenced by their molecular structure. The gelation behavior of benzamide derivatives, as studied by Yadav and Ballabh (2020), highlights the impact of molecular modifications on physical properties, relevant to understanding the physical characteristics of this compound.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are key aspects of benzamide and thiazole derivatives. The antimicrobial and anticancer evaluations of similar compounds indicate the potential bioactivity of this compound derivatives. For example, the study by Ravinaik et al. (2021) on anticancer activity provides insights into the chemical properties and potential applications of related compounds (Ravinaik et al., 2021).
特性
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-18-16(11-21-12)14-8-5-9-15(10-14)19-17(20)13-6-3-2-4-7-13/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWMNASGALOMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(cyclopropylcarbonyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5650727.png)

![1-[4-(methylthio)benzyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B5650746.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)

![2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5650774.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5650776.png)

![[3-(3-methyl-2-buten-1-yl)-1-(3-pyridazinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5650790.png)
![N'-((3S*,4R*)-4-isopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5650792.png)
![rel-(3aR,6aR)-2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5650798.png)
![4-[(2-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650804.png)
![2-[4-(3-fluoro-5-isopropoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5650807.png)